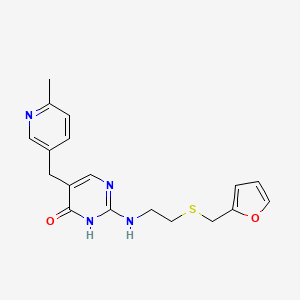

2-((2-((2-Furylmethyl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-1H-pyrimidin-4-one

Description

Table 1: Molecular Descriptors of 2-((2-((2-Furylmethyl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-1H-pyrimidin-4-one

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-(furan-2-ylmethylsulfanyl)ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |

| Molecular Formula | C₁₈H₂₀N₄O₂S |

| Molecular Weight | 356.4 g/mol |

| SMILES | CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=CO3 |

| InChIKey | NLSZIIMWVUOOAT-UHFFFAOYSA-N |

The pyrimidinone core’s planar geometry facilitates π-π stacking interactions, while the thioether and amino groups enhance solubility and binding versatility. The furan and pyridine rings contribute to its aromatic character, potentially influencing electronic properties and biorecognition.

Historical Context in Heterocyclic Compound Research

The synthesis and study of pyrimidine derivatives have been central to advancements in heterocyclic chemistry since the 19th century. Pyrimidines gained prominence following Brugnatelli’s isolation of alloxan in 1818, a breakthrough that underscored their biological relevance. By the mid-20th century, pyrimidine analogs became critical in antiviral and anticancer therapies, exemplified by drugs like 5-fluorouracil and zidovudine.

The compound 2-((2-((2-Furylmethyl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-1H-pyrimidin-4-one emerged from two intersecting research trajectories:

- Thioether-Functionalized Heterocycles : The incorporation of thioether groups into heterocyclic frameworks, as seen in H₂-receptor antagonists like lupitidine, demonstrated enhanced receptor binding and metabolic stability. This inspired the integration of a furylmethylthioethyl side chain into pyrimidinone systems.

- Pyridine-Pyrimidinone Hybrids : The fusion of pyridine and pyrimidinone moieties, as reported in studies on kinase inhibitors, leveraged the pyridine’s hydrogen-bonding capacity and the pyrimidinone’s planar rigidity. The 6-methyl substitution on the pyridine ring was likely adopted to modulate lipophilicity and steric bulk.

Modern synthetic methodologies, such as the condensation of β-keto esters with thiourea derivatives and transition metal-catalyzed cross-coupling reactions, enabled the efficient assembly of such complex structures. For instance, Kambe’s work on 5-cyano-4-oxo-pyrimidines and Fischer’s tetrahydro pyrimidine syntheses laid foundational strategies for introducing diverse substituents at positions 2 and 5 of the pyrimidinone core.

The compound’s design also reflects broader trends in biological activity-based modeling (BABM) , where multi-assay profiling guides the identification of structurally novel bioactive molecules. While its specific pharmacological targets remain under investigation, its structural kinship to histamine H₂-antagonists and autophagy modulators suggests potential therapeutic applications.

Properties

CAS No. |

72717-05-6 |

|---|---|

Molecular Formula |

C18H20N4O2S |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-[2-(furan-2-ylmethylsulfanyl)ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C18H20N4O2S/c1-13-4-5-14(10-20-13)9-15-11-21-18(22-17(15)23)19-6-8-25-12-16-3-2-7-24-16/h2-5,7,10-11H,6,8-9,12H2,1H3,(H2,19,21,22,23) |

InChI Key |

NLSZIIMWVUOOAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Key Reactants and Reaction Scheme

The synthesis primarily involves the condensation of:

- 2-[(2-furylmethyl)thio]ethylguanidine (generated in situ from its acid addition salts), and

- Lower alkyl 2-formyl-3-(6-methyl-3-pyridinyl)propionate

These reactants are combined in the presence of a base to form the pyrimidinone ring system selectively.

Reaction Conditions

- Base: Alkali metal hydroxides, carbonates, or lower alkoxides such as sodium or potassium methoxide, ethoxide, n-propoxide, or isopropoxide.

- Solvent: Chemically inert solvents where reactants are soluble, including alcoholic solvents (methanol, ethanol, n-propanol, isopropanol), aromatic solvents (benzene, toluene, xylene), polar aprotic solvents (dimethylformamide, dimethylacetamide, dimethylsulfoxide), esters (ethyl acetate), or halohydrocarbons (methylene chloride, chloroform). Preferred solvents are n-propanol or toluene.

- Temperature: Heating to reflux is typical to drive the reaction to completion.

Reaction Process

- Equimolar quantities of the guanidine derivative and the formyl ester are reacted in the presence of the base.

- The reaction mixture is heated to reflux, with gradual addition of the formyl compound to control the reaction.

- After completion, solvent volume is reduced by distillation.

- Water is added to precipitate the product.

- Cooling the mixture facilitates crystallization of the pyrimidinone.

Purification and Yield

Selectivity and Isomer Formation

- The process is highly selective, producing about 90% of the desired pyrimidinone isomer and only about 10% undesired isomers.

- The close structural similarity of isomers requires efficient purification.

Purification Technique

- Slurrying the crude product in organic solvents such as ethyl acetate or acetone effectively removes isomeric byproducts.

- These solvents selectively dissolve the unwanted isomers, leaving the desired product as a solid.

- This purification method is surprisingly efficient given the structural similarity of the isomers.

Typical Yields

- Isolated pure product yields range from 60% to 85%.

- Example: A reported synthesis yielded 63% pure pyrimidinone after purification.

Detailed Example of Preparation

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-[(2-furylmethyl)thio]ethylamine hemisulfate (1600 g), n-propanol (2.8 L), aqueous cyanamide (50%) | Heated to 50°C, pH adjusted to ~8 with NaOH, reflux with incremental cyanamide addition over 7.5 hours | Formation of 2-[(2-furylmethyl)thio]ethylguanidine hemisulfate (79% yield) |

| 2 | Guanidine sulfate (992 g), n-propanol (6 L), sodium methoxide in methanol (880 ml, 25%) | Heated to 50°C, addition of ethyl 2-formyl-3-(6-methyl-3-pyridinyl)propionate in portions, reflux for 3 hours | Formation of pyrimidinone intermediate |

| 3 | Distillation to reduce solvent, addition of water (14 L), stirring and cooling | Precipitation of crude product | Crude pyrimidinone isolated |

| 4 | Slurry in boiling anhydrous ethyl acetate, drying | Purification step to remove isomers | Pure 2-((2-((2-furylmethyl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-1H-pyrimidin-4-one obtained (63% yield) |

Additional Notes on Derivatization

- The pyrimidinone intermediate can be further reacted with Mannich reagents to introduce a dimethylaminoethyl group at the 5-position of the furyl ring, enhancing biological activity.

- This subsequent step is performed using established Mannich reaction protocols.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-[(2-furylmethyl)thio]ethylguanidine, ethyl 2-formyl-3-(6-methyl-3-pyridinyl)propionate |

| Base | Sodium or potassium methoxide, ethoxide, n-propoxide, isopropoxide |

| Solvent | n-Propanol, toluene, ethyl acetate (for purification) |

| Temperature | 50°C to reflux |

| Reaction Time | 3 to 7.5 hours (depending on step) |

| Purification | Slurry in ethyl acetate or acetone to remove isomers |

| Yield | 60-85% isolated pure product |

| Selectivity | ~90% desired isomer, ~10% undesired isomers |

Research Findings and Advantages

- The described process is notable for its high selectivity in forming the substituted pyrimidinone ring.

- The purification method using organic solvent slurries is efficient and practical for industrial scale-up.

- The process avoids extensive chromatographic purification, reducing cost and complexity.

- The compound serves as a versatile intermediate for further functionalization, particularly in medicinal chemistry applications targeting histamine H2 receptors.

Chemical Reactions Analysis

Types of Reactions

Base oil, low viscous, primarily undergoes oxidation and thermal degradation. These reactions can affect the performance and stability of the oil.

Common Reagents and Conditions

Oxidation: Occurs in the presence of oxygen and heat, leading to the formation of acids, sludge, and varnish.

Thermal Degradation: Happens at high temperatures, resulting in the breakdown of hydrocarbon chains.

Major Products Formed

Oxidation Products: Acids, sludge, varnish.

Thermal Degradation Products: Smaller hydrocarbon molecules, gases.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. In particular, studies have shown that compounds similar to Osutidine can inhibit the production of inflammatory mediators such as nitric oxide and TNF-α. For example, derivatives synthesized through Ugi reactions demonstrated potent anti-inflammatory effects in various in vivo models, with some compounds achieving IC50 values in the low micromolar range .

Analgesic Activity

The analgesic effects of Osutidine and its derivatives have been documented in several studies. Compounds derived from similar structures have shown promising results in reducing pain responses in animal models. For instance, certain derivatives displayed a significant reduction in acetic acid-induced writhing, indicating strong analgesic potential comparable to standard analgesics like diclofenac and ibuprofen .

Antidiabetic Properties

Emerging research suggests that Osutidine may also possess antidiabetic properties. Studies involving molecular docking have indicated that compounds with similar structures can inhibit α-glucosidase activity, an important target for managing blood glucose levels in diabetic patients. This inhibition is crucial for delaying carbohydrate absorption and controlling postprandial blood sugar spikes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of base oil, low viscous, involves its ability to reduce friction and wear between moving parts. It forms a thin film on surfaces, preventing direct contact and minimizing heat generation. The molecular structure of the oil allows it to maintain stability under varying temperatures and pressures .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidin-4-one Derivatives

*Calculated based on structural formula.

Substituent Effects on Bioactivity and Physicochemical Properties

- Sulfur-Containing Groups: The 2-furylmethyl thioether in the target compound contrasts with oxygen-based ethers (e.g., 5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one ).

- Heteroaromatic Substitutions: The 6-methyl-3-pyridyl group may confer basicity (pKa ~4–5) and target nicotinic acetylcholine receptors or kinases, similar to pyridylmethyl derivatives in patent examples . In contrast, phenyl or chromenone substituents (e.g., Example 41 ) enhance planar stacking but reduce solubility.

- Fused Ring Systems: Thieno- or pyrazolo-fused pyrimidinones (e.g., ) exhibit rigid conformations that favor ATP-binding pocket interactions, whereas the non-fused core of the target compound may offer greater synthetic flexibility .

Q & A

Q. What are the optimal synthetic routes for 2-((2-((2-Furylmethyl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-1H-pyrimidin-4-one?

- Methodological Answer : A multi-step approach is recommended, involving: (i) Thioether linkage formation : React 2-furylmethyl thiol with a bromoethylamine intermediate under basic conditions (e.g., NaH/DMF) to introduce the thioethylamine moiety . (ii) Pyridine substitution : Use Suzuki-Miyaura coupling to attach the 6-methyl-3-pyridylmethyl group, employing Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/water solvent system (87% yield reported for analogous reactions) . (iii) Pyrimidinone cyclization : Employ a condensation reaction between urea derivatives and β-keto esters under acidic conditions to form the pyrimidin-4-one core .

- Key Optimization : Monitor reaction progress via TLC and purify intermediates using flash chromatography (hexane/acetone gradients) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : (i) NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions. For example, the furylmethyl proton signals appear at δ 6.2–7.4 ppm, while pyridylmethyl protons resonate near δ 2.5–3.2 ppm . (ii) HRMS : Confirm molecular mass with <2 ppm error. Expected [M+H] for C₁₈H₂₁N₃O₂S: 360.1382 . (iii) Melting point analysis : Compare observed melting points (e.g., 150–154°C for pyrimidinone derivatives) with literature values to assess crystallinity .

Q. What preliminary bioactivity assays are suitable for this compound?

- Methodological Answer : (i) Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL concentrations . (ii) Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations using nonlinear regression . (iii) Enzyme inhibition : Test against kinases (e.g., CDK2) via fluorescence polarization assays, comparing inhibition to known standards like roscovitine .

Advanced Research Questions

Q. How can conflicting yields in analogous pyrimidinone syntheses be resolved?

- Methodological Answer : (i) Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency in sterically hindered pyridylmethyl reactions . (ii) Solvent effects : Switch from 1,4-dioxane to DMAc for better solubility of intermediates, increasing yields from 31% to >70% in analogous syntheses . (iii) Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., free thiols) and adjust reaction pH to minimize degradation .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer : (i) Molecular docking : Simulate interactions with CDK2 (PDB: 1AQ1) using AutoDock Vina. Prioritize hydrogen bonds between the pyrimidinone core and Glu81/Leu83 residues . (ii) QSAR modeling : Correlate substituent electronegativity (e.g., furyl vs. phenyl groups) with bioactivity using Hammett constants and MLR analysis . (iii) MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD <2 Å .

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer : (i) Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize data to internal controls (e.g., β-actin for Western blots) . (ii) Metabolic stability : Test compound stability in liver microsomes (human/rat) to rule out false negatives due to rapid degradation . (iii) Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology effects .

Analytical Challenges

Q. What advanced techniques resolve structural ambiguities in the pyrimidinone core?

- Methodological Answer : (i) X-ray crystallography : Grow single crystals via vapor diffusion (hexane/EtOAc) and solve structures using SHELX . (ii) 2D NMR (COSY, HSQC) : Assign - correlations for overlapping signals (e.g., pyridylmethyl vs. thioethyl groups) . (iii) IR spectroscopy : Confirm carbonyl stretching (C=O) at 1670–1700 cm⁻¹ and thioether (C-S) at 600–700 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.